Nrf2-IN-1 is classified as a small molecule inhibitor of the Nrf2 pathway. It was identified through screening efforts aimed at finding compounds that selectively inhibit Nrf2 activity, particularly in cancer cells exhibiting high Nrf2 expression. This compound is part of a broader category of Nrf2 inhibitors that are being explored for their potential to enhance the efficacy of chemotherapy and reduce tumor growth by modulating the cellular response to oxidative stress .
The synthesis of Nrf2-IN-1 typically involves several organic chemistry techniques, including nucleophilic substitution reactions and coupling reactions. For example, starting materials such as p-phenylenediamine can be reacted with various sulfonyl chlorides to produce derivatives with desired properties. The synthesis often requires careful optimization of reaction conditions, such as solvent choice and temperature, to maximize yield and purity .
The compound's synthesis may also involve multi-step processes, including reductions and coupling reactions facilitated by palladium catalysts. These methods are essential for constructing the complex molecular framework characteristic of Nrf2 inhibitors .
Nrf2-IN-1 undergoes several chemical reactions that are critical for its function as an inhibitor. These include:
The mechanism of action for Nrf2-IN-1 primarily involves its role as an antagonist of Keap1. By binding to Keap1, Nrf2-IN-1 prevents the ubiquitination and subsequent degradation of Nrf2. This results in increased levels of nuclear Nrf2, which then promotes the transcription of various cytoprotective genes such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .
Research indicates that this mechanism can lead to enhanced cellular resistance against oxidative stress and may contribute to reduced tumor progression in cancers characterized by high levels of Nrf2 activity .
Nrf2-IN-1 exhibits several important physical and chemical properties:
These properties are crucial for determining the compound's formulation for experimental use and potential therapeutic applications .
Nrf2-IN-1 is primarily researched for its potential applications in cancer therapy. Its ability to modulate the Nrf2 pathway makes it a candidate for enhancing the effectiveness of existing treatments by:
Ongoing studies aim to further elucidate its efficacy across different cancer types, including pancreatic cancer, where high levels of Nrf2 activity are often observed . Additionally, researchers are exploring its potential use in combination therapies aimed at maximizing treatment outcomes while minimizing adverse effects associated with conventional therapies .
The Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 complex functions as a primary cellular sensor for oxidative and electrophilic stress. Under basal conditions, Kelch-Like ECH-Associated Protein 1, a substrate adaptor for Cullin 3-RING ubiquitin ligase, sequesters Nuclear Factor Erythroid 2-Related Factor 2 in the cytoplasm via dual binding motifs within the Neh2 domain: the high-affinity ETGE motif ("hinge") and low-affinity DLG motif ("latch") [1] [7]. This bivalent interaction positions Nuclear Factor Erythroid 2-Related Factor 2 for polyubiquitination and proteasomal degradation. Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 disrupts this complex through two primary mechanisms:
Kelch-Like ECH-Associated Protein 1 contains multiple redox-sensitive cysteine residues that function as molecular switches for Nuclear Factor Erythroid 2-Related Factor 2 regulation. Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 exhibits electrophilic properties enabling covalent modification of critical sensor cysteines, particularly Cysteine 151 within the Broad-Complex, Tramtrack, and Bric-a-Brac domain and Cysteine 288 in the intervening region [1] [6]. Mass spectrometry studies confirm that adduct formation at Cysteine 151 induces conformational changes that disrupt Kelch-Like ECH-Associated Protein 1 homodimerization and impair its association with Cullin 3, thereby inhibiting ubiquitin ligase activity [6] [10]. Cysteine 288 modification induces allosteric changes within the Kelch domain that reduce affinity for Nuclear Factor Erythroid 2-Related Factor 2's DLG motif.
Table 1: Key Cysteine Residues in Kelch-Like ECH-Associated Protein 1 Targeted by Electrophilic Modifiers
Cysteine Residue | Structural Domain | Functional Consequence of Modification | Evidence Level |
---|---|---|---|
Cysteine 151 | Broad-Complex, Tramtrack, and Bric-a-Brac domain | Disrupts Kelch-Like ECH-Associated Protein 1-Cullin 3 interaction; Impairs E3 ligase assembly | Validated by mutagenesis and mass spectrometry [1] [6] |
Cysteine 273 | Intervening region | Compromises structural integrity; Reduces Nuclear Factor Erythroid 2-Related Factor 2 binding affinity | Confirmed via redox proteomics [1] [7] |
Cysteine 288 | Intervening region | Induces allosteric distortion of Kelch domain; Weakens DLG motif binding | Demonstrated by crystallography and binding assays [1] [8] |
Cysteine 226 | Intervening region | Senses specific toxins; Contributes to redox sensing | Identified through alkylation studies [6] |
Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 sterically hinders the Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 interaction through high-affinity occupancy of the ETGE motif binding pocket within the six-bladed β-propeller Kelch domain. Crystallographic analyses reveal that the inhibitor mimics key intermolecular contacts of the conserved ETGE motif, engaging critical amino acid residues (Arginine 415, Arginine 483, Serine 508, Serine 363, Asparagine 382) via hydrogen bonding and electrostatic interactions [2] [5] [8]. This competitive inhibition selectively destabilizes the "latch" interface (DLG motif binding) while partially preserving "hinge" (ETGE) engagement, effectively preventing the bipartite binding required for efficient Nuclear Factor Erythroid 2-Related Factor 2 ubiquitination. Biophysical studies using surface plasmon resonance confirm that Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 reduces Nuclear Factor Erythroid 2-Related Factor 2 peptide binding affinity by >100-fold, directly demonstrating mechanism-driven disruption of the protein-protein interaction [5] [8].
Nuclear Factor Erythroid 2-Related Factor 2 turnover is predominantly regulated by Kelch-Like ECH-Associated Protein 1-dependent ubiquitination under homeostatic conditions. Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 enhances this degradation pathway by potentiating Nuclear Factor Erythroid 2-Related Factor 2's accessibility to the ubiquitin-proteasome system:
Table 2: Proteasomal Degradation Pathways Governing Nuclear Factor Erythroid 2-Related Factor 2 Stability
Degradation Pathway | E3 Ubiquitin Ligase Complex | Nuclear Factor Erythroid 2-Related Factor 2 Degron | Effect of Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1 |
---|---|---|---|
Kelch-Like ECH-Associated Protein 1-dependent | Cullin 3-RING Box 1-Broad-Complex, Tramtrack, and Bric-a-Brac | DLG/ETGE motifs (Neh2 domain) | Enhances ubiquitination efficiency by exposing lysine residues [3] [6] |
Glycogen Synthase Kinase 3 Beta/Beta-Transducin Repeat-Containing Protein-dependent | Skp1-Cullin 1-F-box/Beta-Transducin Repeat-Containing Protein | Phosphorylated DSGIS/DSAPGS motifs (Neh6 domain) | Activates glycogen synthase kinase 3 beta-mediated phosphorylation priming [4] [10] |
Autophagy-Lysosomal | Sequestosome 1-mediated delivery | LC3-interacting region (LIR) motif | Indirectly increases flux through suppression of Sequestosome 1 transcription [4] |
Nuclear Factor Erythroid 2-Related Factor 2 Inhibitor 1's primary functional outcome is the transcriptional repression of Antioxidant Response Element-dependent cytoprotective genes. This occurs through multi-layered mechanisms:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: